5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)8-21-11-6-19(7-11)13(20)10-1-2-12-9(5-10)3-4-18-12/h1-5,11,18H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGFYAMGIWAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2,2,2-trifluoroethanol with an appropriate azetidine precursor under controlled conditions to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then coupled with an indole derivative through a carbonylation reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Indole Core Formation
The synthesis of the indole scaffold likely employs classic methods such as the Fischer indole synthesis , which involves cyclization of phenylhydrazines with ketones under acidic conditions . For substituted indoles, modifications like the Vicarious Nucleophilic Substitution (VNS) reaction or Sugasawa indole synthesis may be used, particularly for fluorinated derivatives .
Azetidine Ring Construction
Azetidine synthesis may involve cyclization of amino alcohols or peptide derivatives. For instance, reductive cyclization of intermediates with sodium borohydride or lithium aluminum hydride could form the four-membered ring .
Trifluoroethoxy Substituent Incorporation
The trifluoroethoxy group is likely introduced via alkoxylation of a phenolic oxygen:
-
Nucleophilic substitution : Reaction of phenols with trifluoroethyl halides (e.g., 1,2-dibromoethane or ethyl bromoacetate) under basic conditions .
-
Protection/deprotection : Use of protecting groups like boron tribromide for demethylation during synthesis .
Reactivity of the Carbonyl Group
The carbonyl group in the azetidine moiety is susceptible to:
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Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.
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Condensation reactions : Participation in Michael additions or cyclizations, as observed in cyanoacetyl indole derivatives .
Azetidine Ring Dynamics
The strained azetidine ring may undergo:
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Ring-opening : Acid-catalyzed cleavage to form amino alcohols.
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Substitution : Nucleophilic attack at carbonyl-adjacent positions.
Trifluoroethoxy Group Stability
The trifluoroethoxy group’s stability is influenced by:
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Electron-withdrawing effects : Enhances the reactivity of adjacent carbonyl groups.
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Protecting group compatibility : May require specific deprotection strategies during synthesis .
Key Reaction Conditions
Critical Anomalies
-
Fluoroalkyl substituent effects : The trifluoroethoxy group may direct regioselectivity in electrophilic substitution, as observed in iodine-catalyzed indole alkylation .
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Strained ring sensitivity : Azetidine’s reactivity may necessitate milder conditions to prevent premature ring-opening .
Anticancer Potential
While not directly studied for this compound, related indole derivatives exhibit anticancer activity via cell cycle modulation . The trifluoroethoxy group’s electron-withdrawing nature may enhance bioactivity.
Synthetic Challenges
Scientific Research Applications
The compound 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole has garnered interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
The chemical structure of this compound is characterized by the presence of a trifluoroethoxy group and an azetidine carbonyl moiety attached to an indole ring. The molecular formula is . Its unique structure contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. Studies suggest that the incorporation of trifluoroethoxy groups enhances the potency of these compounds against specific cancer types.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases. Preliminary studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a similar mechanism might be explored for this indole derivative.
Neurological Applications
Indoles are frequently studied for their neuroprotective effects. The potential of this compound in treating neurodegenerative diseases is under investigation. The compound's ability to cross the blood-brain barrier could position it as a therapeutic agent for conditions such as Alzheimer’s disease or Parkinson’s disease.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Potential treatment for neurodegenerative diseases |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a compound structurally related to this compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell survival.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that similar indole derivatives can reduce levels of TNF-alpha and IL-6 in macrophages. This suggests that this compound may act through similar pathways to mitigate inflammation.
Mechanism of Action
The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The trifluoroethoxy group and azetidine ring may facilitate binding to enzymes or receptors, modulating their activity. The indole moiety can interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Trifluoroethoxy Group: Present in all listed compounds, this group enhances lipophilicity and metabolic resistance compared to ethoxy or methoxy analogs . In silodosin intermediates, it improves α1-adrenoceptor selectivity .
Heterocyclic Diversity :
- Azetidine (target compound) vs. pyridine () or triazole (): Azetidine’s smaller ring size may reduce steric hindrance while increasing rigidity.
- Dihydroindole in silodosin intermediates () exhibits reduced aromaticity compared to the target compound’s 1H-indole core, affecting electronic properties.
Synthesis Efficiency :
- Iodine-catalyzed methods () achieve high yields (98%) under mild conditions, suggesting utility for scalable indole functionalization.
- Click chemistry () offers modularity but lower yields (22–42%), possibly due to competing side reactions.
Biological Relevance: Triazole-containing indoles () show antioxidant activity, likely due to radical-scavenging triazole and fluorine groups. Trifluoroethoxy-phenoxyethylamine chains () are critical for silodosin’s uroselectivity, highlighting the pharmacophoric importance of this substituent.
Biological Activity
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1H-indole is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Indole moiety : Known for its diverse biological activities.
- Azetidine ring : Imparts rigidity and influences binding interactions.
- Trifluoroethoxy group : Enhances lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoroethoxy group increases the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This mechanism is crucial for its cytotoxic effects against cancer cells.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound was tested against the MDA-MB-231 breast cancer cell line using the crystal violet assay to determine cell viability.
| Concentration (μM) | % Cell Viability |
|---|---|
| 50 | < 50% |
| 5 | Variable |
At a concentration of 50 μM, the compound exhibited significant cytotoxicity, reducing cell viability by more than 50%, indicating its potential as an anti-cancer agent .
Selectivity and Therapeutic Index
The therapeutic index (T.I.) is a critical measure of a compound's safety and efficacy. In preliminary studies, the T.I. was calculated based on IC50 values for both tumor cells (MDA-MB-231) and non-tumorigenic endothelial cells (EA.hy926). The results showed:
| Entry | Compounds | IC50 (MDA-MB-231) | IC50 (EA.hy926) | T.I. |
|---|---|---|---|---|
| 1 | This compound | 2.3 μM | 8.6 μM | 3.8 |
This indicates a favorable selectivity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in targeted therapies for various cancers. For instance:
- A study on similar trifluoromethyl-containing compounds indicated enhanced cytotoxicity towards multiple tumor cell lines when compared to their non-fluorinated counterparts .
- Investigations into the structure-activity relationship (SAR) have shown that modifications in the azetidine or indole portions can significantly impact biological activity, suggesting avenues for optimizing efficacy .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the trifluoroethoxy group, azetidine ring, and indole backbone. For example, ¹⁹F NMR typically shows a singlet near δ -75 ppm for the -CF₃ group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI-HRMS providing accurate mass-to-charge ratios (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves complex stereochemistry, as seen in structurally related indole-carboxylates .
How can reaction conditions be optimized to improve synthesis yield?
Advanced
Optimization involves systematic screening of catalysts, solvents, and temperatures:
- Catalyst selection : FeCl₃ in MeCN at 40°C improved yields to 67% in iodination reactions, outperforming AlCl₃ (10%) or p-TsOH (5%) .
- Temperature control : Elevated temperatures (40°C vs. rt) enhance reaction kinetics for electrophilic substitutions .
- Solvent polarity : Polar aprotic solvents like MeCN or DMF stabilize intermediates in coupling reactions .
- Time management : Shorter reaction times (e.g., 12–24 hrs) reduce side-product formation in multi-step syntheses .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation with multiple techniques : Combine NMR, HRMS, and X-ray data. For instance, ¹³C NMR can confirm carbonyl groups (δ ~170 ppm), while X-ray crystallography resolves ambiguous stereochemistry .
- Comparative analysis with analogs : Reference data from structurally similar compounds (e.g., 5-fluoroindole derivatives) to assign signals .
- Isotopic labeling : Use deuterated solvents or ¹⁹F-labeled standards to distinguish overlapping peaks .
What safety protocols are recommended for handling fluorinated indole derivatives?
Q. Basic
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as fluorinated compounds may have uncharacterized toxicity .
- Waste disposal : Follow guidelines for halogenated waste, given the persistence of trifluoroethoxy groups .
How to design a multi-step synthesis route with reactive intermediates?
Q. Advanced
- Intermediate stabilization : Protect reactive groups (e.g., azetidine amines with Boc groups) to prevent side reactions .
- Stepwise monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates (e.g., column chromatography with ethyl acetate/hexane gradients) .
- Thermal control : Reflux conditions (e.g., MeOH with KOH) for hydrolysis steps ensure complete conversion without decomposition .
What methodologies address challenges in introducing trifluoroethoxy groups?
Q. Advanced
- Nucleophilic substitution : React azetidine alcohols with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic systems : Use CuI or FeCl₃ to facilitate coupling reactions, as seen in trifluoroethoxy-indole syntheses .
- Purification challenges : Employ high-boiling solvents (e.g., PEG-400) to improve solubility of fluorinated intermediates .
How to analyze biological activity while mitigating off-target effects?
Q. Advanced
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 5-fluoro vs. 5-methoxyindoles) to identify critical functional groups .
- Selectivity assays : Use kinase profiling or receptor-binding studies to assess specificity, as demonstrated for bisindolylmaleimide derivatives .
- Metabolic stability tests : Evaluate hepatic microsome clearance to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
